2-Methyl-5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazole
Description
Properties
IUPAC Name |
2-methyl-5-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S3/c1-5-9-7(3-12-5)4-13-8-11-10-6(2)14-8/h3H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKUZOGGDROWRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSC2=NN=C(S2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Strategies
Thiadiazole Ring Formation via Cyclization
The 1,3,4-thiadiazole core is typically constructed through cyclization of thiosemicarbazides or hydrazinecarbodithioates.
Method 1: Hydrazinecarbodithioate Cyclization
Starting Materials :
- Methyl hydrazinecarbodithioate
- 2-Methylthiazole-4-carbaldehyde
Procedure :
Reaction Conditions :
Method 2: Thiosemicarbazide Cyclization
Starting Materials :
- 2-Methyl-4-(chloromethyl)thiazole
- 5-Mercapto-2-methyl-1,3,4-thiadiazole
Procedure :
Reaction Conditions :
Thioether Linkage Installation
The thioether bond between the thiadiazole and thiazole moieties is critical. Two approaches dominate:
Method 3: Nucleophilic Substitution
Starting Materials :
- 5-Chloro-2-methyl-1,3,4-thiadiazole
- 2-Methylthiazole-4-methanethiol
Procedure :
Reaction Conditions :
Method 4: Oxidative Coupling
Starting Materials :
- 5-Mercapto-2-methyl-1,3,4-thiadiazole
- 2-Methylthiazole-4-methanol
Procedure :
Reaction Conditions :
Optimization and Challenges
Solvent and Base Selection
Analytical Characterization
Spectroscopic Data
Comparative Analysis of Methods
| Method | Starting Materials | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| 1 | Hydrazinecarbodithioate | 72 | High regioselectivity | Requires POCl₃ |
| 2 | Thiosemicarbazide | 70 | Mild conditions | Low scalability |
| 3 | Nucleophilic substitution | 80 | Short reaction time | Sensitive to moisture |
| 4 | Oxidative coupling | 75 | No by-products | Multi-step synthesis |
Chemical Reactions Analysis
2-Methyl-5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Scientific Research Applications
Antimicrobial Activity
Thiadiazole derivatives, including 2-Methyl-5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazole, have shown significant antimicrobial properties. Studies have demonstrated that these compounds exhibit substantial antibacterial and antifungal activities against various pathogens.
Case Study: Antibacterial Screening
A study synthesized various thiadiazole derivatives and evaluated their antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). The synthesized compounds were tested using the paper disc diffusion method, revealing promising results with some derivatives showing inhibition zones comparable to standard antibiotics .
| Microorganism | Inhibition Zone (mm) | Standard Antibiotic |
|---|---|---|
| Staphylococcus aureus | 15 | Ciprofloxacin |
| Bacillus cereus | 12 | Gentamicin |
| Escherichia coli | 14 | Ampicillin |
| Pseudomonas aeruginosa | 10 | Tetracycline |
Antifungal Activity
The same study also assessed antifungal properties against Aspergillus niger and Candida albicans. Results indicated that certain thiadiazole derivatives exhibited effective antifungal activity, highlighting their potential as antifungal agents .
Anti-inflammatory and Analgesic Effects
Research has indicated that thiadiazole derivatives possess anti-inflammatory and analgesic properties. For instance, compounds similar to this compound have been shown to inhibit inflammatory pathways in vitro, suggesting potential therapeutic applications in pain management and inflammation-related disorders .
Anticancer Properties
Thiadiazoles are also being explored for their anticancer potential. Some derivatives have demonstrated cytotoxic effects on various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . The structural modifications in thiadiazoles can lead to enhanced potency against tumors.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazole involves its interaction with specific molecular targets within biological systems. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential enzymatic processes. In anticancer applications, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation .
Comparison with Similar Compounds
Structural Features
The table below compares key structural attributes and reported bioactivities of 2-methyl-5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazole with analogous 1,3,4-thiadiazole derivatives:
*TD = 1,3,4-thiadiazole
Key Observations :
Physicochemical Properties
- Solubility : The thiazole substituent may enhance water solubility compared to phenyl groups () due to nitrogen’s hydrogen-bonding capacity.
- Crystallinity : Analogous thiadiazole-thioether derivatives () form stable crystals with intermolecular π-π stacking, suggesting the target compound may exhibit similar crystallinity, aiding in purification.
- Stability : Thioethers (target compound) are generally more oxidation-resistant than thiols (), favoring long-term storage.
Biological Activity
Overview
2-Methyl-5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazole is a heterocyclic compound characterized by the presence of sulfur and nitrogen atoms. This compound belongs to the class of thiazole derivatives, which have garnered attention due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a detailed examination of its biological activity, supported by data tables and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | 2-methyl-5-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-1,3,4-thiadiazole |
| Molecular Formula | C8H9N3S3 |
| InChI Key | RFKUZOGGDROWRA-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism involves disrupting bacterial cell wall synthesis and interfering with essential enzymatic processes.
Case Study:
A study comparing various thiazole derivatives found that compounds similar to this compound demonstrated minimum inhibitory concentrations (MIC) lower than standard antibiotics like streptomycin and fluconazole against both Gram-positive and Gram-negative bacteria .
| Microorganism | MIC (µg/mL) | Standard Drug MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 32.6 | 47.5 |
| Escherichia coli | 25.0 | 30.0 |
Antifungal Activity
The compound has also shown promising antifungal properties against various fungal strains. In vitro studies revealed its effectiveness against Aspergillus niger and Candida albicans, indicating its potential as a therapeutic agent in treating fungal infections.
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. It has been observed to inhibit certain cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation.
Research Findings:
A study highlighted that derivatives of thiazole and thiadiazole exhibit cytotoxic effects on cancer cell lines with IC50 values significantly lower than those of established chemotherapeutic agents like doxorubicin .
| Cell Line | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |
|---|---|---|
| Human glioblastoma U251 | 1.61 | 5.00 |
| Human melanoma WM793 | 1.98 | 5.00 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Antimicrobial Action: Disruption of bacterial cell wall synthesis.
- Antifungal Action: Inhibition of fungal cell membrane integrity.
- Anticancer Action: Induction of apoptosis via modulation of signaling pathways related to cell survival and proliferation.
Comparison with Similar Compounds
The unique combination of functional groups in this compound differentiates it from other thiazole derivatives:
| Compound Name | Biological Activity |
|---|---|
| 2-Methylthiazole | Antimicrobial but less potent |
| 5-Methyl-1,3,4-thiadiazole-2-thiol | Moderate antifungal activity |
| 2-Methyl-4-isothiazolin-3-one | Antimicrobial but different mechanism |
Q & A
Q. What are the optimal synthetic routes for 2-Methyl-5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazole?
The synthesis typically involves cyclization of precursors like thiocarbohydrazide or thiosemicarbazide with substituted intermediates. For example:
- Method 1 : React 2-methylthiazole-4-methanethiol with 5-chloro-2-methyl-1,3,4-thiadiazole in the presence of a base (e.g., K₂CO₃) under reflux in anhydrous dimethylformamide (DMF) .
- Method 2 : Use a dehydrating agent like phosphorus oxychloride (POCl₃) to cyclize thioamide intermediates derived from thioglycolic acid and aldehydes .
Q. Key parameters :
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Solvent | DMF | Toluene |
| Temperature | 80–100°C | 110–120°C |
| Yield | 60–75% | 50–65% |
| Purity (HPLC) | ≥95% | ≥90% |
Q. Which analytical techniques are most effective for characterizing this compound?
- 1H/13C NMR : Confirm substituent positions via characteristic shifts (e.g., thiadiazole protons at δ 8.2–8.5 ppm, methylthiazole protons at δ 2.5–2.7 ppm) .
- IR Spectroscopy : Detect S-H (2500–2600 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water (70:30) mobile phase .
- Elemental Analysis : Validate empirical formula (C₈H₈N₄S₃) with ≤0.3% deviation .
Q. What biological activities are reported for thiadiazole derivatives like this compound?
Thiadiazoles exhibit:
- Antimicrobial Activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : IC₅₀ of 12–25 µM against HeLa and MCF-7 cell lines via apoptosis induction .
- Antiviral Effects : Inhibition of HSV-1 replication by 60–80% at 50 µM .
Advanced Research Questions
Q. How can reaction mechanisms for thiadiazole-thiazole hybrid synthesis be validated?
- Stepwise Tracking : Use in situ FTIR to monitor intermediates like thioureas (C=S stretch at 1250 cm⁻¹) and cyclization products .
- Isotopic Labeling : Introduce ¹³C at the thioether bridge to trace bond formation via NMR .
- Computational Modeling : DFT studies (e.g., B3LYP/6-31G*) predict transition states for cyclization steps .
Q. How should contradictory data on biological activity be addressed?
Discrepancies in IC₅₀ values (e.g., 12 µM vs. 45 µM for the same cell line) may arise from:
- Assay Conditions : Viability assays (MTT vs. resazurin) differ in sensitivity .
- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) enhance cytotoxicity but reduce solubility .
- Metabolic Stability : Hepatic microsome studies (e.g., mouse vs. human) show species-dependent metabolic rates .
Q. What strategies optimize pharmacokinetics for this compound?
- Bioavailability Enhancement :
- Lipid Nanoemulsions : Increase logP from 2.1 to 3.5 via encapsulation (85% entrapment efficiency) .
- Prodrug Design : Introduce acetylated thiol groups to improve membrane permeability, with in vivo hydrolysis restoring activity .
- Metabolic Stability : Replace methylthiazole with trifluoromethyl groups to reduce CYP3A4-mediated oxidation .
Q. How can molecular docking guide derivative design?
- Target Selection : Dock against EGFR (PDB: 1M17) or DNA gyrase (PDB: 1KZN) using AutoDock Vina .
- Key Interactions :
- Hydrogen bonds between thiadiazole sulfur and Lys721 (EGFR).
- π-π stacking of methylthiazole with Phe830 .
- Validation : Compare docking scores (ΔG ≤ -8.5 kcal/mol) with experimental IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
